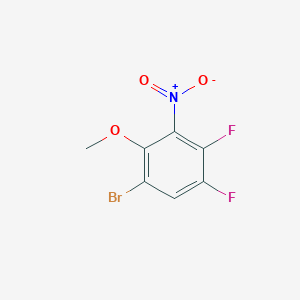
2-(Aminomethyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative with an amino group attached to the second carbon and a carboxylic acid group attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction, which is widely used for synthesizing cyclobutane-containing compounds . This method typically involves the reaction of an unsaturated γ-lactam with ethylene, followed by photochemical cycloaddition to form the cyclobutane ring .
Industrial Production Methods: Industrial production of this compound may involve scalable preparation approaches that offer a direct and facile way to access this compound from commercially available starting materials . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Aminomethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The carboxyl group in the compound participates in typical reactions such as acid-base neutralization, esterification, and amide formation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidative coupling reactions with vanadium (II)/zinc (II) bimetallic complexes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, exposure to vanadium (II)/zinc (II) complexes can lead to the formation of pinacol-type reductive coupling products .
Applications De Recherche Scientifique
2-(Aminomethyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a precursor for bioactive compounds . Additionally, the compound has applications in material science and analytical chemistry .
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound can participate in various biochemical reactions, including amidation and peptide synthesis . Its effects are mediated through interactions with specific enzymes and receptors, leading to the modulation of biological processes.
Comparaison Avec Des Composés Similaires
2-(Aminomethyl)cyclobutane-1-carboxylic acid can be compared with other cyclobutane derivatives, such as 1-(aminomethyl)cyclobutane-1-carboxylic acid and 1-amino-1-cyclobutanecarboxylic acid . These compounds share similar structural features but differ in the position of the amino and carboxyl groups. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure, diverse chemical reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
26850-29-3 |
|---|---|
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
2-(aminomethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-3,7H2,(H,8,9) |
Clé InChI |
PXJMGVYQAJBQJF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)aceticacid](/img/structure/B15308896.png)
![rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15308903.png)
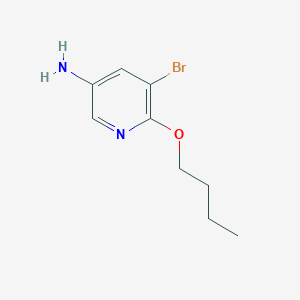
![Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride](/img/structure/B15308916.png)


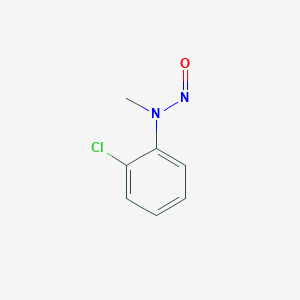
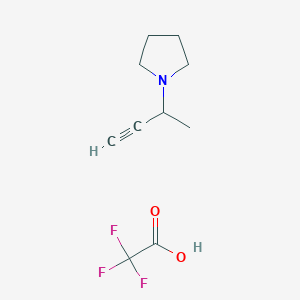
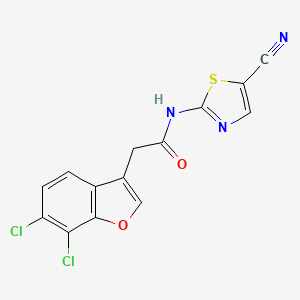
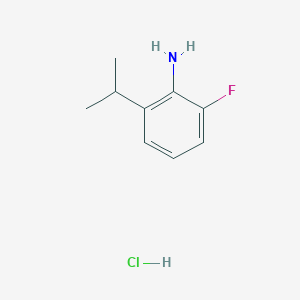

![3-{[3-(Trifluoromethoxy)phenyl]amino}propanoic acid](/img/structure/B15308984.png)
